molecular formula C18H15ClFN3O2 B2967071 4-fluorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-51-8

4-fluorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2967071
CAS RN: 946302-51-8
M. Wt: 359.79
InChI Key: BVXAPXDUVMUWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.79. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

  • Analysis of Intermolecular Interactions : A study on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, revealed insights into different intermolecular interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions, providing valuable information for the design of biologically active molecules (Shukla et al., 2014).

  • Tetrel Bonding Interactions : Another study focused on ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with chloro and fluoro substituents. It analyzed the π-hole tetrel bonding interactions, essential for understanding molecular assembly and design (Ahmed et al., 2020).

Potential Therapeutic Applications

  • Electronic Properties for Drug Design : Research on fluorobenzenes substituted with triazole groups highlighted their electronic properties, which are crucial for the design of drugs with specific interactions and stability (Creary et al., 2017).

  • Inhibition of Corrosion : A study synthesized 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels. This application is particularly relevant in industrial contexts (Negrón-Silva et al., 2013).

  • Biological Activities of Amino Derivatives : The affinity of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines towards A1 and A2A adenosine receptors was explored, indicating potential for developing therapeutic agents (Betti et al., 1999).

  • Separation of Aqueous Sulphate Anions : A study on the crystallization of sulphate–water clusters using ligands like N-4-fluorobenzyl-4-amino-1,2,4-triazole highlighted its potential for selective separation of sulphate anions, useful in environmental applications (Luo et al., 2017).

properties

IUPAC Name

(4-fluorophenyl)methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-11-3-8-15(9-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-4-6-14(20)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXAPXDUVMUWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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